molecular formula C20H26ClN3O2S2 B2585735 N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351642-68-6

N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2585735
CAS No.: 1351642-68-6
M. Wt: 440.02
InChI Key: YFJHFHAJYADAAA-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(Phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a phenylthio-propanoyl group and linked to a thiophene-3-carboxamide moiety via an ethyl chain. The hydrochloride salt enhances its solubility for pharmacological applications.

Properties

IUPAC Name

N-[2-[4-(3-phenylsulfanylpropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c24-19(7-15-27-18-4-2-1-3-5-18)23-12-10-22(11-13-23)9-8-21-20(25)17-6-14-26-16-17;/h1-6,14,16H,7-13,15H2,(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJHFHAJYADAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride involves several key steps:

  • Preparation of Thiophene-3-carboxylic Acid Derivative: : Starting with the functionalization of thiophene-3-carboxylic acid, typically involving chlorination or esterification.

  • Formation of Piperazine Intermediate: : Piperazine is reacted with a phenylthio-propanoyl chloride under basic conditions to form the corresponding phenylthio-propanoyl-piperazine intermediate.

  • Coupling Reaction: : The piperazine intermediate is coupled with the thiophene-3-carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.

  • Final Hydrochloride Formation: : The final product is treated with hydrochloric acid to obtain the hydrochloride salt form, enhancing its solubility and stability.

Industrial Production Methods

Industrial synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity, including:

  • Controlled Temperature and Pressure: : Fine-tuning reaction temperatures and pressures to favor desired product formation.

  • Catalysts and Solvents: : Using efficient catalysts and solvents to speed up reactions and reduce by-products.

  • Purification Techniques: : Employing crystallization, distillation, or chromatography for product purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Potential reduction of amide groups under specific conditions.

  • Substitution: : The piperazine and thiophene rings are sites for various nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

  • Substitution: : Halogenation reagents, Grignard reagents.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones from the phenylthio group.

  • Reduction: : Conversion of amides to amines or other reduced forms.

  • Substitution: : Substituted derivatives on the piperazine or thiophene rings.

Scientific Research Applications

N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its interactions with various biological targets, potentially impacting cellular functions.

  • Medicine: : Explored for its therapeutic potential in treating diseases due to its unique molecular structure.

  • Industry: : Applied in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, involving pathways such as:

  • Molecular Targets: : Likely binding to specific proteins or enzymes, altering their function.

  • Pathways: : Modulation of signaling pathways or metabolic processes, influencing cellular activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiophene Scaffolds

The compound shares structural motifs with piperazine-linked benzamide and thiophene derivatives synthesized in . Key analogs include:

Compound Name Substituent on Piperazine Yield Key Structural/Functional Differences Reference
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 3-Cyanophenyl 32% Benzamide backbone; cyano group enhances polarity
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) 3-Trifluoromethylphenyl Not reported Trifluoromethyl group increases lipophilicity and stability
Target Compound 3-(Phenylthio)propanoyl Not reported Thiophene-carboxamide backbone; phenylthio group adds sulfur-based reactivity

Key Observations :

  • Backbone Differences : Unlike analogs 3a and 3b (benzamide derivatives), the target compound uses a thiophene-3-carboxamide backbone, which may alter electronic properties and binding affinity .
  • The trifluoromethyl group in 3b is strongly electron-withdrawing, whereas the phenylthio group may participate in hydrophobic interactions .
  • Synthesis Challenges : The 32% yield for 3a highlights purification difficulties in piperazine-based syntheses, suggesting similar challenges for the target compound .
Comparison with Ziprasidone-Related Compounds ()

Ziprasidone hydrochloride derivatives, such as Related Compound B (5,5'-bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-3,3'-biindoline-2,2'-dione), feature bulky benzoisothiazol moieties and dimeric structures. In contrast, the target compound’s thiophene-carboxamide and phenylthio-propanoyl groups are smaller and more flexible, likely resulting in distinct pharmacokinetic profiles (e.g., higher membrane permeability but lower metabolic stability) .

Functional Analogues with Piperazine Moieties ()

BMY7378 (8-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione) shares a piperazine-ethyl linkage but incorporates a spirodecane-dione system. The methoxyphenyl group in BMY7378 confers α1-adrenoceptor antagonism, whereas the phenylthio group in the target compound may favor interactions with dopaminergic or serotonergic receptors .

Research Findings and Trends

  • Synthetic Feasibility: Piperazine-based compounds require multi-step purifications (e.g., sequential normal-phase and reverse-phase chromatography), as seen in 3a .
  • Solubility and Formulation: Hydrochloride salts (as in the target compound) improve aqueous solubility, critical for in vivo studies. Ethanol or aqueous solutions are common for piperazine derivatives, depending on substituent hydrophobicity .
  • Pharmacological Potential: While direct data are lacking, structural parallels to D3 receptor ligands (e.g., BMY7378) and antipsychotics (e.g., ziprasidone) suggest possible CNS activity. Substituent choice (e.g., phenylthio vs. trifluoromethyl) will critically modulate selectivity and potency .

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